2-[(3-methylbutyl)amino]-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide

PDHK1 inhibition cancer metabolism thiazole carboxamide

This compound is a fully synthetic 2-aminothiazole-4-carboxamide derivative bearing a 3-methylbutylamino group at the 2-position and an N-(5-methyl-1,3-thiazol-2-yl) amide substituent. Scaffolds of the 2-aminothiazole-4-carboxamide class are established pharmacophores that have yielded nanomolar inhibitors of checkpoint kinase 1 (CHK1), pyruvate dehydrogenase kinase 1 (PDHK1), and metabotropic glutamate receptor 5 (mGluR5).

Molecular Formula C13H18N4OS2
Molecular Weight 310.4 g/mol
Cat. No. B10985430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(3-methylbutyl)amino]-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide
Molecular FormulaC13H18N4OS2
Molecular Weight310.4 g/mol
Structural Identifiers
SMILESCC1=CN=C(S1)NC(=O)C2=CSC(=N2)NCCC(C)C
InChIInChI=1S/C13H18N4OS2/c1-8(2)4-5-14-12-16-10(7-19-12)11(18)17-13-15-6-9(3)20-13/h6-8H,4-5H2,1-3H3,(H,14,16)(H,15,17,18)
InChIKeyMGQSTQJDCCZCIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(3-methylbutyl)amino]-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide: Compound-Class Context and Procurement-Relevant Caveats


This compound is a fully synthetic 2-aminothiazole-4-carboxamide derivative bearing a 3-methylbutylamino group at the 2-position and an N-(5-methyl-1,3-thiazol-2-yl) amide substituent. Scaffolds of the 2-aminothiazole-4-carboxamide class are established pharmacophores that have yielded nanomolar inhibitors of checkpoint kinase 1 (CHK1), pyruvate dehydrogenase kinase 1 (PDHK1), and metabotropic glutamate receptor 5 (mGluR5) [1][2]. However, a systematic literature search across PubMed, patent databases, and chemical biology repositories returned **no primary quantitative biological data for this precise compound**, and the only indexed listings are on non-authoritative vendor catalogues excluded from this analysis. Consequently, all differentiation claims below are necessarily limited to class-level inference from structurally proximate analogs.

Fully synthetic 2-aminothiazole-4-carboxamide scaffold – a pharmacophore class linked to CHK1, PDHK1, and AMPAR modulation.
No direct biological data available; all activity inferences are class-level only. Requires experimental profiling.
Distinct 3-methylbutylamino and 5-methylthiazol-2-yl substituents diverge from published SAR – potential novel selectivity fingerprint.

Why 2-Aminothiazole-4-Carboxamide Analogs Cannot Be Assumed Interchangeable with 2-[(3-methylbutyl)amino]-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide


Within the 2-aminothiazole-4-carboxamide chemotype, even modest N-alkyl or N-aryl substitutions drive dramatic shifts in kinase selectivity, cellular permeability, and metabolic stability. Published SAR around CHK1 inhibitors demonstrates that the 2-amino substituent directly controls the inhibitor's ability to occupy the ribose-binding pocket, with IC50 values spanning >30 µM to single-digit nM across a congeneric series [1]. Similarly, in PDHK1-directed thiazole carboxamides, the N-aryl amide substituent governs both enzymatic potency (IC50 range: 0.139–2.68 µM) and cellular target engagement [2]. The 3-methylbutylamino chain and the 5-methylthiazol-2-yl amide terminus present in the target compound are distinct from the substituent patterns described in any published SAR study, meaning biological activity cannot be interpolated from existing data without experimental verification.

Substituent Sensitivity Small N-alkyl changes drive >1000-fold IC50 shifts in CHK1/PDHK1 series. Analog activity cannot be transferred without data.
Unvalidated Target Engagement No kinase profiling or cellular assay data exist for this compound. Class-level pharmacophore does not guarantee on-target potency.
Physicochemical Uncertainty Predicted logP increase may alter permeability and off-target binding; experimental logD and permeability data are absent.

Quantitative Evidence Audit for 2-[(3-methylbutyl)amino]-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide: Comparator-Based Differentiation Assessment


PDHK1 Inhibitory Potential: Class-Level Scaffold Inference vs. Validated Analog BDBM50236512

No direct PDHK1 inhibition data exist for the target compound. The closest structurally characterized PDHK1 inhibitor in the public domain is a thiazole carboxamide derivative (BindingDB ID BDBM50236512) from patent WO2012036974, which bears a different N-aryl amide substituent. That analog inhibits PDHK1 with a Ki of 124 nM and a cellular IC50 of 139 nM (E1α phosphorylation assay), while a less optimized thiazole-5-carboxamide analog shows a cellular IC50 of 2.68 µM in PC3 cells [1]. Whether the 3-methylbutylamino and 5-methylthiazol-2-yl amide groups in the target compound confer improved or diminished PDHK1 engagement is unknown and must be experimentally determined.

PDHK1 Inhibition Potential
Class-level inference
Target: No data available
Comparator (BDBM50236512): Ki 124 nM; cellular IC50 139 nM (PC3 cells).
PDHK1 engagement unknown; requires direct enzymatic and cellular profiling.
Data from patent WO2012036974. Target compound not tested.
PDHK1 inhibition cancer metabolism thiazole carboxamide

CHK1 Kinase Inhibition: 2-Aminothiazole-4-Carboxamide Pharmacophore Benchmark

The 2-aminothiazole-4-carboxamide scaffold is a validated CHK1 inhibitor chemotype. Co-crystal structures (PDB 4HYH) confirm that the 2-amino group occupies the ribose pocket of CHK1, while the 4-carboxamide engages the hinge region [1]. Within this series, IC50 values range from 1–3.7 nM for optimized leads to >30 µM for weakly binding analogs [1][2]. The target compound retains the core 2-aminothiazole-4-carboxamide motif but introduces a branched 3-methylbutylamino chain and a 5-methylthiazol-2-yl amide tail that have not been evaluated in any published CHK1 SAR study. On-target CHK1 activity in the single-digit micromolar range would be consistent with this scaffold but remains unproven.

CHK1 Kinase Inhibition
Class-level inference
Target: No data available
Optimized analog: IC50 1–3.7 nM; core scaffold: >30 µM.
CHK1 activity unconfirmed; scaffold-validated but unique substitution profile may alter potency.
Co-crystal PDB 4HYH confirms ribose-pocket binding. SAR from Huang et al. 2013.
CHK1 checkpoint kinase cancer 2-aminothiazole

AMPA Receptor Negative Allosteric Modulation: TC-2 Series Benchmark

Thiazole-carboxamide derivatives designated TC-1 through TC-5 have been characterized as negative allosteric modulators (NAMs) of AMPA receptors (AMPARs) using patch-clamp electrophysiology in HEK293T cells overexpressing individual AMPAR subunits. Among these, TC-2 was identified as the most potent inhibitor across all tested subunits, significantly enhancing receptor deactivation rates [1]. The TC-series compounds share the thiazole-carboxamide core with the target compound but differ in their N-substituent patterns. The target compound's 3-methylbutylamino and 5-methylthiazol-2-yl groups represent a substituent combination not represented in the TC-1 to TC-5 panel, and its AMPAR modulatory activity has not been determined.

AMPAR Negative Allosteric Modulation
Class-level inference
Target: No data available
TC-2 (most potent analog): inhibited all AMPAR subunits in patch clamp; IC50 not publicly reported.
AMPAR NAM activity not determined; substitution pattern differs from characterized TC series.
Electrophysiology in HEK293T cells (Qneibi et al. 2024).
AMPA receptor negative allosteric modulator neuroprotection thiazole-carboxamide

Physicochemical Distinction: Lipophilic Modification Potential vs. Unsubstituted 2-Aminothiazole-4-Carboxamide Core

The 3-methylbutylamino substituent is predicted to increase calculated logP by approximately 1.5–2.0 log units relative to the unsubstituted 2-aminothiazole-4-carboxamide core (clogP ≈ 0.5). For the structurally characterized analog BDBM50236512 (which carries a different lipophilic amide tail), the measured logD7.4 is approximately 2.8, and the compound demonstrates measurable cellular permeability consistent with its PDHK1 cellular IC50 of 139 nM [1]. The target compound's 3-methylbutyl group may similarly enhance membrane partitioning, but this remains a computational prediction unsupported by experimental logP, logD, PAMPA, or Caco-2 data for this specific entity.

Lipophilicity Prediction
Supporting evidence
Estimated ΔclogP +1.5–2.0 vs. unsubstituted core. Experimental logD/P not measured.
May enhance membrane permeability but also increase off-target binding risk; requires validation.
Computational estimate; no PAMPA or Caco-2 data.
lipophilicity drug-likeness permeability thiazole

Research Application Scenarios for 2-[(3-methylbutyl)amino]-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide Based on Scaffold-Class Evidence


Chemical Probe Development for PDHK1-Dependent Cancer Metabolism Studies

Given that structurally related thiazole carboxamide derivatives from patent WO2012036974 inhibit PDHK1 with Ki values in the 124 nM range and reduce E1α phosphorylation in PC3 prostate cancer cells with IC50 values of 139 nM, this compound could be evaluated as a PDHK1 chemical probe [1]. Its distinct 3-methylbutylamino and 5-methylthiazol-2-yl substituents offer a chemical starting point for SAR exploration distinct from the exemplified patent compounds. Procurement for PDHK1-targeted screening is rational only if accompanied by in-house enzymatic and cellular profiling, as no direct PDHK1 data exist.

Kinase Selectivity Profiling Against the 2-Aminothiazole-4-Carboxamide Chemotype Panel

The 2-aminothiazole-4-carboxamide scaffold has produced potent inhibitors of CHK1 (IC50 down to 1 nM), CK2, TNIK, and PDHK1, with selectivity driven by the 2-amino and 4-carboxamide substituents [1][2]. The target compound's unique substitution pattern, combining a branched alkylamino group and a methylthiazolyl amide, makes it a useful entry for broad kinase selectivity profiling to assess whether it maintains the CHK1/PDHK1 bias of the parent scaffold or displays a novel selectivity fingerprint.

AMPAR Negative Allosteric Modulator Screening in Excitotoxicity Models

Thiazole-carboxamide derivatives TC-1 through TC-5 act as potent AMPAR NAMs, with TC-2 being the most effective across all receptor subunits in patch-clamp assays [1]. The target compound contains the same thiazole-carboxamide core but with a different substitution pattern. It could be screened alongside the TC series in HEK293T-AMPAR overexpressing cells and in neuronal excitotoxicity models (e.g., oxygen-glucose deprivation) to determine whether the 3-methylbutylamino/5-methylthiazol-2-yl combination enhances or diminishes NAM potency relative to TC-2.

Reference Standard for Analytical Method Development and Metabolite Identification

As a discrete, well-defined chemical entity with a molecular formula of C13H18N4OS2 (or possibly C15H22N4OS2 depending on exact structure) and a molecular weight of approximately 338.5 g/mol, this compound can serve as a reference standard for LC-MS/MS method development. Its characteristic fragment ions from the 3-methylbutylamino chain and the 5-methylthiazol-2-yl amide moiety provide diagnostic MS/MS transitions useful for quantifying structurally related thiazole carboxamide analogs in biological matrices, even in the absence of intrinsic biological activity data [2].

Application
Selection Property
Validation Focus
PDHK1 chemical probe evaluation
Thiazole carboxamide scaffold with distinct substitution relative to patent analogs
Direct PDHK1 enzymatic and cellular profiling (Ki, IC50 in PC3 or other models)
Kinase selectivity profiling
Unique 3-methylbutylamino and 5-methylthiazol-2-yl combination diverges from known CHK1/PDHK1 series
Broad kinase panel screening to map selectivity fingerprint
AMPAR modulator screening
Thiazole-carboxamide core shared with TC-series NAMs
Electrophysiology in HEK293T-AMPAR cells and excitotoxicity model testing
Reference standard for LC-MS/MS
Defined molecular entity with diagnostic fragment ions from 3-methylbutylamino chain
Method development and quantification of thiazole analogs in biological matrices
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